molecular formula C12H10ClNO B8340812 [6-(3-Chloro-phenyl)-pyridin-2-yl]-methanol

[6-(3-Chloro-phenyl)-pyridin-2-yl]-methanol

Cat. No. B8340812
M. Wt: 219.66 g/mol
InChI Key: QKUDODCBMZKHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(3-Chloro-phenyl)-pyridin-2-yl]-methanol is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

[6-(3-chlorophenyl)pyridin-2-yl]methanol

InChI

InChI=1S/C12H10ClNO/c13-10-4-1-3-9(7-10)12-6-2-5-11(8-15)14-12/h1-7,15H,8H2

InChI Key

QKUDODCBMZKHJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=CC(=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

399 mg (10.50 mmol) lithium aluminium hydride were given to 18 ml tetrahydrofuran (THF) and stirred at room temperature (r. t.) for 10 min. A solution of 1.30 g (5.25 mmol) 6-(3-Chloro-phenyl)-pyridine-2-carboxylic acid methyl ester in 18 ml THF was added drop by drop at 0° C. within 15 min., and the mixture stirred for 2 h at 0° C. 32 ml brine were added slowly at 0° C. and stirred continued for 2 h. The mixture was adjusted to pH=5 by slowly addition of conc. HCl. A formed salt precipitate was isolated by filtration and washed with THF. The combined THF-solutions were evaporated, the residue extracted twice with ethyl acetate, the organic phase dried (sodium sulphate) and evaporated. Chromatography on silica (eluent: ethyl acetate/n-heptane 1:1) gave 0.45 g (35%) of [6-(3-Chloro-phenyl)-pyridin-2-yl]-methanol
Quantity
399 mg
Type
reactant
Reaction Step One
Name
6-(3-Chloro-phenyl)-pyridine-2-carboxylic acid methyl ester
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
32 mL
Type
solvent
Reaction Step Four
Quantity
18 mL
Type
solvent
Reaction Step Five

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